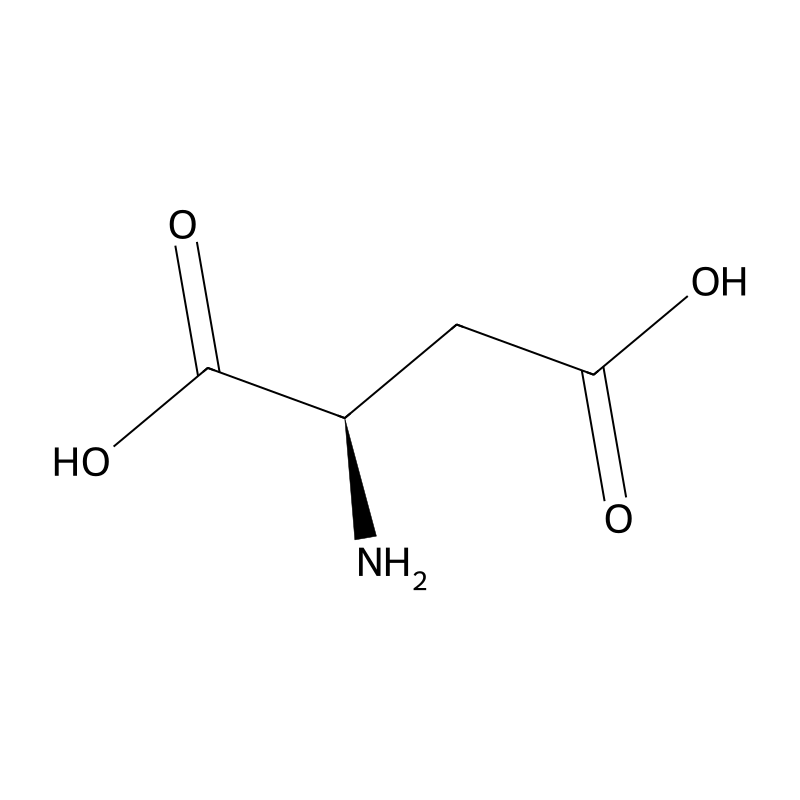

DL-Aspartic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

DL-Aspartic acid (CAS: 1783-96-6) is a zwitterionic dicarboxylic amino acid comprising a racemic mixture of the proteinogenic L-enantiomer and the neuroendocrine-active D-enantiomer. In industrial and laboratory procurement, it is primarily valued as a highly scalable precursor for biodegradable polymers (such as polysuccinimide and polyaspartic acid), a chelating agent intermediate, and a foundational component for racemic pharmaceutical salts like potassium magnesium DL-aspartate. Unlike biogenically sourced enantiopure amino acids, the racemic conglomerate offers distinct physicochemical properties, including altered aqueous solubility and specific thermal dehydration profiles, making it a targeted selection for bulk chemical synthesis and specialized formulation workflows .

Substituting the more common L-aspartic acid for DL-aspartic acid fundamentally alters processability and product performance. In aqueous formulations, L-aspartic acid suffers from significantly lower solubility, which restricts maximum achievable concentrations and requires larger solvent volumes [1]. In thermal polymerization workflows, the enantiopure L-form exhibits a higher kinetic barrier to dehydration, requiring more energy to convert into polysuccinimide [2]. Furthermore, in pharmaceutical or nutraceutical applications, substituting the DL-racemate with the L-enantiomer eliminates the D-aspartate fraction, thereby removing its specific neuroendocrine modulating properties (such as NMDA receptor agonism) and altering the crystal structure of the resulting mineral salts.

Aqueous Solubility and Formulation Capacity

DL-Aspartic acid demonstrates significantly enhanced solubility in aqueous environments compared to its enantiopure counterparts. At 40°C, the solubility of DL-aspartic acid reaches approximately 10.1 mg/mL, whereas L-aspartic acid achieves only 6.7 mg/mL under identical conditions [1]. This increased solubility directly impacts the efficiency of aqueous processing.

| Evidence Dimension | Aqueous solubility at 40°C |

| Target Compound Data | 10.1 mg/mL |

| Comparator Or Baseline | L-aspartic acid (6.7 mg/mL) |

| Quantified Difference | ~50% higher aqueous solubility for the racemic mixture |

| Conditions | Aqueous solution at 40°C |

Higher solubility enables the preparation of more concentrated precursor solutions, reducing solvent volumes and improving throughput in aqueous synthesis and formulation.

Thermal Dehydration-Polymerization Kinetics

In the synthesis of polysuccinimide (the precursor to biodegradable polyaspartates), DL-aspartic acid exhibits more favorable thermal dehydration kinetics than L-aspartic acid. Thermogravimetric analysis (TGA) reveals that while both proceed via a two-step dehydration process, the kinetic barrier for dehydration-polymerization is lower for DL-aspartic acid, making the L-enantiomer more difficult to polymerize under identical thermal conditions [1].

| Evidence Dimension | Dehydration-polymerization reactivity |

| Target Compound Data | Lower kinetic barrier / onset temperature for dehydration |

| Comparator Or Baseline | L-aspartic acid (higher kinetic activation barrier) |

| Quantified Difference | DL-aspartic acid proceeds more readily through the two-step thermal dehydration to form succinimide rings |

| Conditions | Solid-state thermal polycondensation (323 to 573 K) |

Utilizing the DL-form reduces energy requirements and improves conversion efficiency in the industrial scale-up of polysuccinimide and polyaspartate polymers.

Crystallization and Phase Transformation Kinetics

The racemic nature of DL-aspartic acid introduces complex, time-dependent crystallization behaviors not present in the pure L-form. In water, DL-aspartic acid initially forms a metastable conglomerate solution that requires more than 36 hours at 25°C (or 5 hours at 45°C) to fully transition into a stable racemic compound solution [1]. In contrast, L-aspartic acid crystallizes out rapidly without this prolonged phase transformation delay.

| Evidence Dimension | Solution phase transformation time |

| Target Compound Data | >36 hours at 25°C to complete transformation to a racemic compound |

| Comparator Or Baseline | L-aspartic acid (rapid, direct crystallization) |

| Quantified Difference | DL-aspartic acid requires a prolonged, temperature-dependent incubation (>36h at ambient) to stabilize its racemic crystal phase |

| Conditions | Aqueous solution crystallization at 25°C and 45°C |

Understanding this delayed phase transformation is critical for establishing strict holding times and thermal profiles during industrial crystallization to ensure batch-to-batch reproducibility.

Precursor for Biodegradable Polyaspartates

Due to its lower kinetic barrier for thermal dehydration, DL-aspartic acid is the optimal precursor for the bulk synthesis of polysuccinimide and subsequent polyaspartic acid[1]. These biodegradable polymers are heavily utilized in water treatment, agricultural nutrient delivery, and superabsorbent materials where the racemic polymer backbone is preferred for its processability and environmental profile.

High-Concentration Aqueous Formulations

Leveraging its ~50% higher aqueous solubility at moderately elevated temperatures (40°C) compared to L-aspartic acid, the DL-form is ideal for formulating high-concentration nutritional or agricultural supplements [2]. This property minimizes the required water volume, streamlining liquid processing and reducing transportation costs for bulk solutions.

Synthesis of Racemic Pharmaceutical Salts

DL-aspartic acid is specifically required for manufacturing mixed-enantiomer mineral supplements, such as potassium magnesium DL-aspartate. The presence of the D-enantiomer provides distinct neuroendocrine modulation (e.g., NMDA receptor interaction) while the L-enantiomer supports general amino acid metabolism, a dual action impossible to achieve with generic L-aspartic acid substitution .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Pictograms

Corrosive;Irritant

Other CAS

617-45-8

56-84-8

36393-20-1

Wikipedia

Use Classification

General Manufacturing Information

Dates

Explore Compound Types